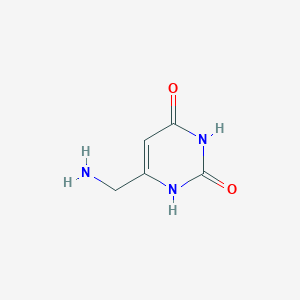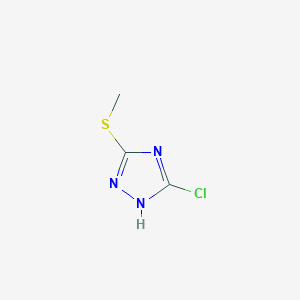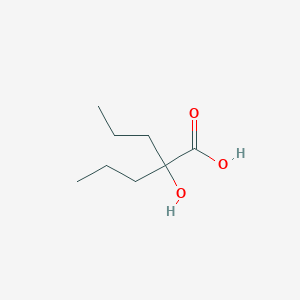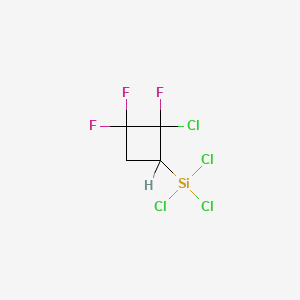
Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane
Overview
Description
Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane is a specialized organosilicon compound characterized by the presence of a cyclobutyl ring substituted with chlorine and fluorine atoms, and a trichlorosilane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane typically involves the reaction of 2-chloro-2,3,3-trifluorocyclobutene with trichlorosilane. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction can be catalyzed by Lewis acids such as aluminum chloride or boron trifluoride to enhance the yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation under reduced pressure, is essential to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the trichlorosilane group hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding silane.
Common Reagents and Conditions:
Nucleophiles: Alkoxides, amines, thiols.
Catalysts: Lewis acids (e.g., aluminum chloride, boron trifluoride).
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products Formed:
Siloxanes: Formed through hydrolysis and condensation.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane is used as a precursor in the synthesis of fluorinated organosilicon compounds, which are valuable in the development of materials with unique surface properties, such as hydrophobicity and oleophobicity.
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems due to their ability to form stable, biocompatible coatings.
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings that require high chemical resistance and durability.
Mechanism of Action
The effects of trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane are primarily due to its ability to form strong covalent bonds with various substrates. The trichlorosilane group reacts with hydroxyl groups on surfaces, forming siloxane linkages that enhance the material’s properties, such as hydrophobicity and chemical resistance.
Comparison with Similar Compounds
- Trichloro(3,3,3-trifluoropropyl)silane
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
- Trichloro(octadecyl)silane
Comparison: Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to linear or branched analogs. This structural difference can influence the reactivity and the physical properties of the resulting materials, making it a valuable compound for specific applications where these unique characteristics are desired.
Properties
IUPAC Name |
trichloro-(2-chloro-2,3,3-trifluorocyclobutyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl4F3Si/c5-4(11)2(12(6,7)8)1-3(4,9)10/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQCXADBEMNEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl4F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883353 | |
| Record name | 2-Chloro-1,1,2-trifluoro-3-(trichlorosilyl)-Cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-95-6 | |
| Record name | 2-Chloro-1,1,2-trifluoro-3-(trichlorosilyl)cyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutane, 2-chloro-1,1,2-trifluoro-3-(trichlorosilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutane, 2-chloro-1,1,2-trifluoro-3-(trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-1,1,2-trifluoro-3-(trichlorosilyl)-Cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


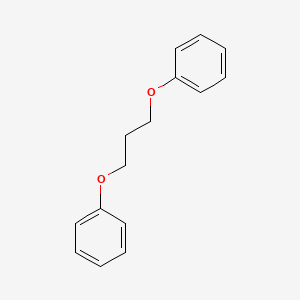

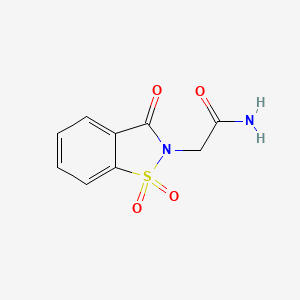
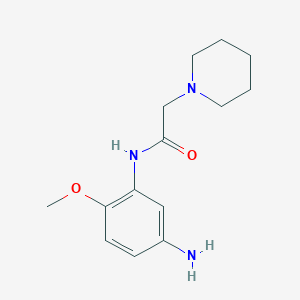

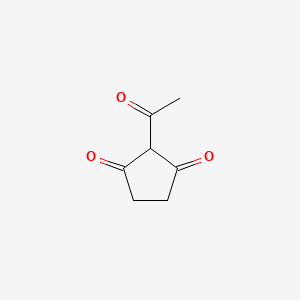


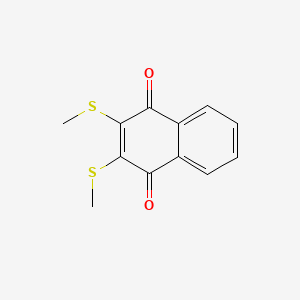
![N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1604968.png)

